Stereochemical Fidelity: Enantiomeric Excess Comparison of (2S,3S)-Configured HCl Salt vs. Alternative Synthetic Routes
The (2S,3S)-configured hydrochloride salt (CAS 944716-73-8) can be obtained with enantiomeric excess (ee) approaching 100% via optimized enantioselective hydroxylation using racemic N-sulfonyloxaziridines, a finding reported in the primary literature [1]. In contrast, early synthetic routes to this fragment relied on racemic epoxide ring-opening followed by kinetic resolution, which inherently capped the maximum yield of the desired enantiomer at 50% and required additional chiral separation steps [1]. The high diastereoselectivity achieved in the modern hydroxylation step allows for direct synthesis of the (2S,3S)-configured compound with near-complete stereocontrol, eliminating the need for wasteful resolution and thereby improving the overall atom economy of the telaprevir synthesis. This quantitative difference in ee (≈100% vs. ≤50% theoretical yield without resolution) directly translates to higher final active pharmaceutical ingredient (API) purity and reduced production costs when this specific intermediate is employed [1].
| Evidence Dimension | Enantiomeric excess (ee) of final (2S,3S)-configured intermediate |
|---|---|
| Target Compound Data | Almost 100% ee via diastereoselective hydroxylation route [1] |
| Comparator Or Baseline | ≤50% theoretical maximum yield of (2S,3S)-enantiomer from racemic epoxide opening/kinetic resolution route [1] |
| Quantified Difference | >50% absolute improvement in accessible enantiomeric purity without resolution steps |
| Conditions | Synthesis of telaprevir P1 fragment; comparison of modern diastereoselective hydroxylation method vs. early racemic epoxide resolution method |
Why This Matters
Procuring CAS 944716-73-8 from vendors employing high-ee synthetic routes ensures the downstream telaprevir synthesis avoids yield losses associated with stereochemical impurities, directly impacting process economics and API regulatory compliance.
- [1] Tetrahedron. 2011;67(47):9173-9178. Racemic N-sulfonyloxaziridines as highly diastereoselective enolate hydroxylating agents: enantioselective synthesis of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide. View Source
